4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Übersicht

Beschreibung

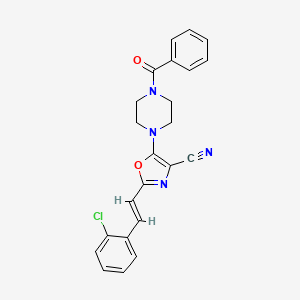

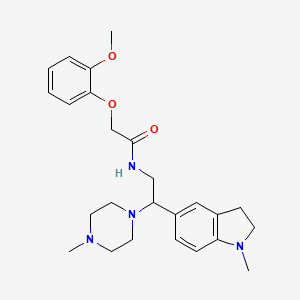

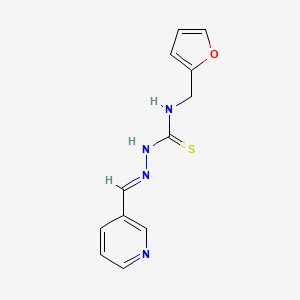

“4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a carboxamide group at the 2-position and a 2-chloro-4-fluorobenzoyl group at the 4-position. The benzoyl group is further substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a carboxamide group, and a 2-chloro-4-fluorobenzoyl group. The presence of the nitrogen atom in the pyrrole ring and the chlorine and fluorine atoms in the benzoyl group would likely result in a polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, the carboxamide group, and the 2-chloro-4-fluorobenzoyl group. The pyrrole ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The carboxamide group can participate in various reactions, including hydrolysis and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Polymer Chemistry

Aromatic polyamides synthesized from various acids, including derivatives of 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide, have been explored for their solvent solubility, film-forming capabilities, and thermal stability. These materials are notable for their high glass transition temperatures and stability at elevated temperatures, making them promising for high-performance applications. Studies have demonstrated their potential in creating transparent, flexible films with significant tensile strength, highlighting their versatility in material science and engineering (Yang, Hsiao, & Yang, 1999).

Development in Medicinal Chemistry

Research has also focused on the development of fluorine-18-labeled derivatives of this compound for potential medical applications. These studies involve the synthesis of various compounds and their radiolabeling with fluorine-18, exploring their biological properties and potential in medical imaging, particularly in neurology (Lang et al., 1999).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is Glycogen phosphorylase, liver form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose, and is particularly important in the liver and muscle tissue.

Mode of Action

It is believed to interact with its target enzyme, possibly inhibiting its activity . This interaction could lead to changes in the rate of glycogenolysis, thereby affecting glucose levels in the body.

Biochemical Pathways

The compound’s action primarily affects the glycogenolysis pathway . By potentially inhibiting the activity of glycogen phosphorylase, it could slow down the breakdown of glycogen, leading to changes in the levels of glucose-1-phosphate and glucose in the body. The downstream effects of this could include alterations in energy metabolism and blood glucose regulation.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interaction with its target. Specific information about how these factors influence the action of this compound is currently unavailable .

Eigenschaften

IUPAC Name |

4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O2/c1-16-13(19)11-4-7(6-17-11)12(18)9-3-2-8(15)5-10(9)14/h2-6,17H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTBPXUBSCBNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801329607 | |

| Record name | 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666721 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477852-67-8 | |

| Record name | 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2869044.png)

![2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2869056.png)

![2-Chloro-1-[3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869059.png)

![5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline](/img/structure/B2869061.png)

![N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2869062.png)